molecular formula C17H13BrFN3O B2633487 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone CAS No. 478049-06-8

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B2633487
CAS No.: 478049-06-8
M. Wt: 374.213
InChI Key: WWHITYPJIXGMFW-UHFFFAOYSA-N
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Description

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridazinone core, substituted with benzylamino, bromo, and fluorophenyl groups, which contribute to its distinctive chemical properties.

Scientific Research Applications

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromo group to a hydrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents. Examples include:

  • 5-(methylamino)-4-bromo-2-(4-chlorophenyl)-3(2H)-pyridazinone
  • 5-(ethylamino)-4-bromo-2-(4-methylphenyl)-3(2H)-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O/c18-16-15(20-10-12-4-2-1-3-5-12)11-21-22(17(16)23)14-8-6-13(19)7-9-14/h1-9,11,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHITYPJIXGMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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